![molecular formula C12H10O2 B2989526 2,5-Diethenyl-1,4-benzenedicarboxaldehyde CAS No. 2065232-74-6](/img/structure/B2989526.png)
2,5-Diethenyl-1,4-benzenedicarboxaldehyde
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Overview
Description
“2,5-Diethenyl-1,4-benzenedicarboxaldehyde” is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2,5-Diethenyl-1,4-benzenedicarboxaldehyde” consists of a benzene ring with two ethenyl groups (vinyl groups) and two formyl groups (aldehyde groups) attached .
Physical And Chemical Properties Analysis
“2,5-Diethenyl-1,4-benzenedicarboxaldehyde” is a solid at room temperature . It has a predicted density of 1.130±0.06 g/cm3 . The predicted boiling point is 372.5±42.0 °C .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Innovative methods for synthesizing benzenedicarboxaldehyde derivatives have been explored. For instance, a study detailed the synthesis of a compound related to 2,5-Diethenyl-1,4-benzenedicarboxaldehyde via a condensation reaction, demonstrating a yield of 75.2% under optimized conditions (X. Bin, 2012).
Characterization of Derivatives : Research has also focused on the characterization of related compounds, such as the analysis of electrochemical and spectral properties of derivatives, which highlights their photoluminescent properties (M. Lapkowski et al., 2006).
Chemical Properties and Reactions
Solvent-Solute Interactions : Studies on solvent-solute interactions of isomeric phthalaldehydes in aqueous solutions have been conducted, providing insight into the hydration and reactivity of these compounds (M. S. Baymak et al., 2007).
Fluorescent Properties : Research into the synthesis and characterization of highly fluorescent phenylene vinylene containing compounds has been done, showcasing their potential in applications requiring fluorescence (Andrew R. Neilson et al., 2008).
Applications in Materials Science
Heterogeneous Asymmetric Catalysis : Novel types of chiral titanium phosphonates and hybrid titanium phosphonates have been developed for use in heterogeneous asymmetric catalysis, demonstrating their potential in organic synthesis (Yeling Ji et al., 2007).
Polymer Synthesis : Studies have been conducted on the synthesis of soluble poly(arylenevinylene)s carrying various heterocycles as arylene units, indicating potential applications in the field of polymer science (Hiroki Saito et al., 1995).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a derivative of hydrocarbon and is often used as an intermediate in organic synthesis .
Mode of Action
It is known that this compound can react with many other substances .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be between 1.8 and 3.81 .
Action Environment
The action of 2,5-Diethenyl-1,4-benzenedicarboxaldehyde can be influenced by environmental factors. For instance, it is stable in air and can react with many other substances . It is also known to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
2,5-bis(ethenyl)terephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRYFYWFZXMGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1C=O)C=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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